1-(5-Nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine
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Overview
Description
1-(5-Nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrolo[2,3-C]pyridine structure with a nitro group at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine typically involves the nitration of a pyridine derivative followed by cyclization reactions. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO2) and hydrogen sulfate (HSO-) in water to yield 3-nitropyridine . This intermediate can then undergo further reactions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrazine hydrate to form pyrazole derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Hydrazine hydrate is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or hydroxylamine can be used for substitution reactions.
Major Products Formed
Reduction: Formation of pyrazole derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(5-Nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to inhibit enzymes such as urease.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(5-Nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: Shares the nitro group but lacks the fused pyrrolo[2,3-C]pyridine structure.
5-Nitropyridin-2-YLazo Derivatives: Similar in having a nitro group on the pyridine ring but differ in their azo linkage.
Uniqueness
1-(5-Nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other nitropyridine derivatives may not be suitable.
Properties
Molecular Formula |
C12H8N4O2 |
---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
1-(5-nitropyridin-2-yl)pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)10-1-2-12(14-7-10)15-6-4-9-3-5-13-8-11(9)15/h1-8H |
InChI Key |
YOPITTZBFNHFTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])N2C=CC3=C2C=NC=C3 |
Origin of Product |
United States |
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